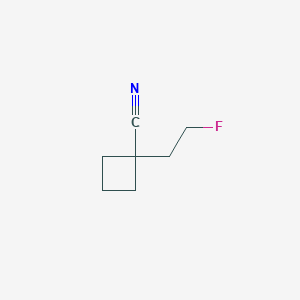
(S)-(9H-Fluoren-9-yl)methyl (1-(4-(tert-butoxy)phenyl)-3-oxopropan-2-yl)carbamate
Descripción general
Descripción
“(S)-(9H-Fluoren-9-yl)methyl (1-(4-(tert-butoxy)phenyl)-3-oxopropan-2-yl)carbamate” is a compound with the CAS Number: 154524-72-8 and a molecular weight of 443.54 . It is a solid substance that should be stored under inert gas at -18°C .
Chemical Reactions Analysis
The Boc group in the compound is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The Boc group can be removed under anhydrous acidic conditions with the production of tert-butyl cations .Physical and Chemical Properties Analysis
This compound is a solid substance with a melting point of 47 - 48°C . It should be stored under inert gas at -18°C .Aplicaciones Científicas De Investigación
Fluorescent Sensing
(S)-(9H-Fluoren-9-yl)methyl (1-(4-(tert-butoxy)phenyl)-3-oxopropan-2-yl)carbamate and related fluorene compounds have been utilized in the synthesis of fluorescent sensors. These sensors are capable of detecting nitro compounds, metal cations, and amino acids with high sensitivity and specificity. For example, synthesized fluorene compounds have been used for the selective sensing of picric acid, Fe3+, and L-arginine (Han et al., 2020).
Photoelectric Performance
Fluorene derivatives, including those related to the compound , have been synthesized and studied for their photoelectric performances. These materials, such as star-burst carbazol derivatives synthesized from fluorene, display properties like blue fluorescence and have potential applications as hole transport materials (Xi-cun, 2010).
Organic Light-Emitting Diodes (OLEDs)
Various fluorene-based compounds have been designed and synthesized for use in OLEDs. These materials demonstrate promising electroluminescent properties and can serve as host materials for green phosphorescent OLEDs, offering high efficiency and stability (Dong et al., 2017).
Synthesis of Conjugated Polymers
Compounds similar to (S)-(9H-Fluoren-9-yl)methyl carbamate have been used in the synthesis of conjugated polymers for photonics applications. These polymers, synthesized through reactions like the Suzuki coupling, have applications in materials science, particularly in the development of photonic materials (Výprachtický et al., 2010).
Enhanced Stability and Efficiency in Light Emission
Fluorene derivatives have been explored for their potential in improving the stability and efficiency of light emission in materials. For example, studies have focused on the synthesis of hydrocarbons with fluorene substitutions to create materials with high triplet energy, suitable for blue phosphor in OLEDs (Liu et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[4-[(2-methylpropan-2-yl)oxy]phenyl]-3-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO4/c1-28(2,3)33-21-14-12-19(13-15-21)16-20(17-30)29-27(31)32-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,17,20,26H,16,18H2,1-3H3,(H,29,31)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTFVRXYCSNFDR-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





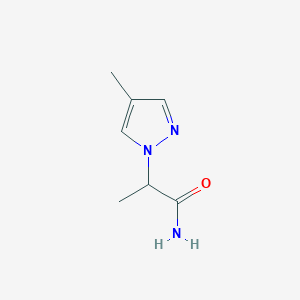
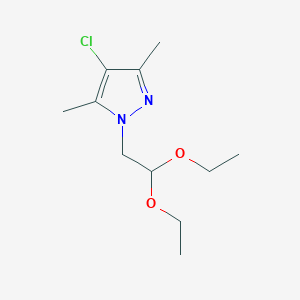
acetic acid](/img/structure/B1393714.png)
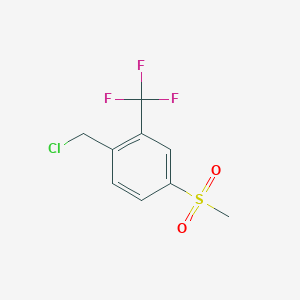

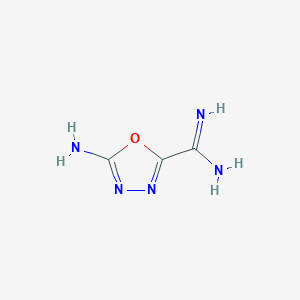

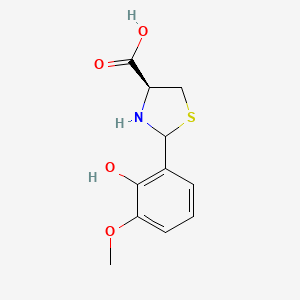

![5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid](/img/structure/B1393725.png)
